4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Description
4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic ketone derivative featuring a fused cyclobutane-cyclohexenone system with a fluorine substituent at the 4-position. Its molecular formula is C₈H₅FO, and its CAS registry number is 103447-28-5 . This compound is structurally characterized by a rigid bicyclic framework, which confers unique electronic and steric properties. The fluorine atom at the 4-position introduces electron-withdrawing effects, influencing reactivity in synthetic applications such as photoredox catalysis and cycloaddition reactions .
Properties
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRCBSBYLVNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409060-44-2 | |
| Record name | 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves the fluorination of bicyclo[4.2.0]octa-1(6),2,4-trien-7-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one exhibit significant anticancer properties. The compound's structural features may enhance its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that bicyclic compounds can inhibit specific kinases associated with tumor growth, suggesting a pathway for therapeutic development against various cancers .
Antiviral Properties
There is emerging evidence that bicyclic compounds can possess antiviral activity. The unique fluorinated structure of this compound may enhance its efficacy against certain viral pathogens by interfering with viral replication mechanisms or by modulating host cell responses .
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective effects, potentially being beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress pathways or inhibition of neuroinflammatory processes .
Material Science
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with unique properties. Its bicyclic structure allows for the creation of materials that exhibit enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound could lead to improved charge transport properties and device efficiency .
Biological Research
Ligand Development
As a ligand, this compound has been studied for its ability to bind to various biological targets, including enzymes and receptors involved in critical biochemical pathways. This binding affinity can be leveraged to develop selective inhibitors or probes for studying specific biological processes .
Chemical Biology Studies
The compound serves as a valuable tool in chemical biology for elucidating the roles of specific proteins and pathways in cellular function. By modifying its structure or using it as a scaffold, researchers can design experiments to investigate protein interactions and cellular signaling mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[4.2.0]octa-triene scaffold is versatile, with substituent variations significantly altering physicochemical and reactivity profiles. Below is a detailed comparison with analogous compounds:
Substituent Effects on Reactivity and Steric Hindrance
Physical and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (4-F) and bromine (4-Br) are electron-withdrawing, but Br’s larger size exacerbates steric clashes in catalytic systems (e.g., oxime ester coupling yields drop to <50% for Br vs. ~80% for F) . Methoxy (4-OCH₃) and cyano (7-CN) groups modulate solubility and dipole moments. For example, the 7-CN derivatives (e.g., CAS 1803591-07-2) exhibit higher polarity, making them suitable for chromatographic purification .
Thermal Stability :
Commercial Availability and Cost
- The 4-Fluorobicyclo derivative (CAS 103447-28-5) is priced at $946/50mg (95% purity), while the 5-F-7-CN variant (CAS 1803591-07-2) costs €2,783/500mg , reflecting its niche application in medicinal chemistry .
Biological Activity
4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology.
- Molecular Formula : CHFO
- Molecular Weight : 136.12 g/mol
- CAS Number : 409060-44-2
- Melting Point : 39-42 °C
- Purity : Typically around 95% .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Research shows that this compound can inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
- Targeting Specific Pathways : The compound has been found to modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity :
- Bacterial Inhibition : Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Mechanism of Action : The antimicrobial effect is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer effects .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Summary of Findings
Q & A
Q. What controls are essential when evaluating this compound’s photochemical reactivity?
- Methodology : Include dark controls to rule out thermal pathways. Use actinometry to calibrate light intensity. Monitor radical formation with spin-trapping agents (e.g., TEMPO) and EPR spectroscopy. Compare quantum yields with structurally similar fluorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
